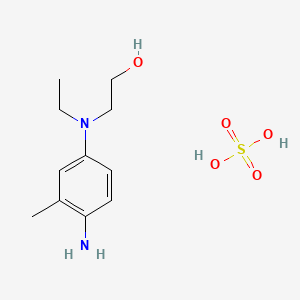

(4-Ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulphate

Übersicht

Beschreibung

(4-Ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulphate is a useful research compound. Its molecular formula is C11H20N2O5S and its molecular weight is 292.35 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is known that this compound is suitable for photographic applications , suggesting that it interacts with the chemicals in photographic films.

Result of Action

The result of the action of 4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine sulfate is the development of photographic images . It contributes to the chemical reactions that reduce exposed silver halides to metallic silver, forming the dark areas on a photographic film.

Action Environment

The action of 4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine sulfate is influenced by various environmental factors. These include the temperature and pH of the developing solution, the concentration of the developer, and the duration of development . These factors can affect the rate of the development reaction and, consequently, the contrast and granularity of the developed image.

Biochemische Analyse

Biochemical Properties

(4-Ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulphate plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes such as oxidoreductases and transferases, facilitating redox reactions and the transfer of functional groups. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their activity and enhancing or inhibiting specific biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell proliferation and differentiation . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that lead to the activation or inhibition of target enzymes . This compound can also directly interact with DNA, influencing gene expression by modulating transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting cell proliferation and enhancing metabolic activity. At high doses, this compound can exhibit toxic or adverse effects, including organ damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence pathways such as glycolysis and the tricarboxylic acid cycle by modulating the activity of key enzymes . Additionally, this compound can affect the levels of important metabolites, thereby altering the overall metabolic state of the cell.

Biologische Aktivität

(4-Ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulphate, commonly referred to as CD-4, is a quaternary ammonium compound widely utilized in various biochemical and photographic applications. Its molecular formula is C11H20N2O5S, and it has a molecular weight of 292.35 g/mol. This compound exhibits significant biological activity, particularly in its interactions with enzymes and cellular processes. This article delves into the biological activity of CD-4, highlighting its mechanisms of action, effects on cellular functions, and implications in research and industry.

Interaction with Enzymes

CD-4 is known to interact with several enzyme classes, including oxidoreductases and transferases. These interactions are crucial for facilitating biochemical reactions such as redox processes and the transfer of functional groups. The binding of CD-4 to enzyme active sites can enhance or inhibit specific pathways, thereby modulating overall metabolic activity.

Cellular Effects

The compound influences various cellular processes by activating signaling pathways like the mitogen-activated protein kinase (MAPK) pathway. This activation leads to changes in gene expression that promote cell proliferation and differentiation. The effects on cellular function are profound, impacting cell signaling, metabolism, and gene expression.

Molecular Mechanism

At a molecular level, CD-4 exerts its effects through binding interactions with biomolecules, influencing enzyme activity, and altering gene expression patterns. For instance, it can bind to specific receptors on cell surfaces, initiating intracellular signaling cascades that regulate metabolic pathways.

Biological Activity Data

The following table summarizes key biological activities and effects associated with CD-4:

| Biological Activity | Description |

|---|---|

| Enzyme Interaction | Modulates activity of oxidoreductases and transferases; affects redox reactions |

| Cell Signaling | Activates MAPK pathway; influences gene expression related to cell growth |

| Metabolic Pathways | Involved in glycolysis and tricarboxylic acid cycle; regulates key metabolic enzymes |

| Dosage Effects | Low doses promote cell proliferation; high doses can cause toxicity and organ damage |

| Stability Over Time | Stability varies; degradation can alter biochemical activity over prolonged exposure |

Case Study 1: Photographic Applications

CD-4 is predominantly used as a color developing agent in photographic processing. A study highlighted the importance of maintaining optimal concentrations of CD-4 to achieve consistent image quality. Fluctuations in its levels can lead to variations in color rendition and overall image density.

Case Study 2: Cellular Proliferation

Research examining the effects of CD-4 on human cell lines demonstrated that low concentrations significantly enhanced cell proliferation rates. Conversely, higher concentrations resulted in cytotoxicity, indicating a clear dose-dependent relationship.

Case Study 3: Metabolic Regulation

A recent investigation focused on the role of CD-4 in regulating glycolytic enzymes showed that it enhances the activity of key enzymes involved in glucose metabolism. This modulation is critical for maintaining energy homeostasis within cells.

Eigenschaften

IUPAC Name |

2-(4-amino-N-ethyl-3-methylanilino)ethanol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O.H2O4S/c1-3-13(6-7-14)10-4-5-11(12)9(2)8-10;1-5(2,3)4/h4-5,8,14H,3,6-7,12H2,1-2H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEYRUKUJCHJSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=CC(=C(C=C1)N)C.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25646-77-9, 2359-51-5 (Parent) | |

| Record name | Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25646-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PPD 44 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025646779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-((4-amino-3-methylphenyl)ethylamino)-, sulfate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028020340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80897435 | |

| Record name | (4-Ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white to white powder with a sweet odor; [Kodak MSDS] | |

| Record name | CD-4 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/831 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

28020-34-0, 25646-77-9 | |

| Record name | Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]-, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28020-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PPD 44 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025646779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-((4-amino-3-methylphenyl)ethylamino)-, sulfate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028020340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (4-Ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N4-Ethyl-N4-(2-hydroxyethyl)-2-methyl-1,4-phenylenediamine Sulfate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BS668SJ6PT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of monitoring (4-Ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulfate concentration in photographic processing?

A1: (4-Ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulfate, or CD-4, functions as a color developing agent in photographic processing solutions []. Maintaining its concentration within a specific range is crucial for achieving consistent and high-quality photographic development. Fluctuations in CD-4 levels can lead to variations in color rendition, density, and overall image quality.

Q2: How does the electrochemical sensor described in the paper compare to traditional methods for measuring (4-Ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulfate concentration?

A2: The research demonstrates that the electrochemical sensor offers a convenient and reliable alternative to traditional methods like High-Performance Liquid Chromatography (HPLC) for determining CD-4 concentration []. The sensor provides a good correlation with HPLC results (R² = 0.97) [], while offering advantages such as on-site analysis capability and simplified operation, eliminating the need for specialized laboratory equipment and trained personnel.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.